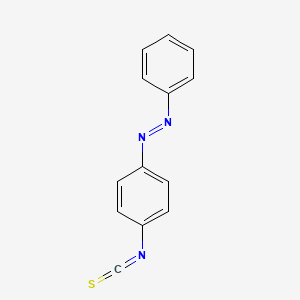

p-Phenylazophenyl isothiocyanate

Übersicht

Beschreibung

p-Phenylazophenyl isothiocyanate is a chemical compound with the molecular formula C₁₃H₉N₃S and a molecular weight of approximately 239.3 g/mol . It is commonly used in scientific research due to its unique properties.

Molecular Structure Analysis

The compound’s structure consists of a phenylazophenyl group attached to an isothiocyanate functional group. The isothiocyanate moiety contains a sulfur atom bonded to a carbon atom, while the phenylazophenyl group features an azo linkage (–N=N–) between two phenyl rings. The 3D structure can be visualized using computational tools .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Protein and Peptide Research

4-Phenylazophenyl isothiocyanate has proven instrumental in the study of protein and peptide structures and functions . It can be used to modify proteins and peptides, allowing researchers to study their structure and function in greater detail.

Material Science

This compound has contributed to the exploration of material properties, such as polymers and nanomaterials . It can be used to modify the properties of these materials, leading to new applications and improved performance.

Antimicrobial Properties

Isothiocyanates, including 4-Phenylazophenyl isothiocyanate, exhibit various biological characteristics, including antimicrobial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the development of new antimicrobial agents.

Anti-inflammatory Properties

Isothiocyanates also have anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and asthma.

Anticancer Properties

Isothiocyanates have anticancer properties . They can inhibit the growth of cancer cells and induce apoptosis (programmed cell death), making them potential candidates for cancer therapy.

Analgesic Effects

Studies have revealed that isothiocyanates encompass analgesic effects . They can help in relieving pain, making them potential candidates for pain management therapies.

Cardioprotective Effects

Isothiocyanates have cardioprotective effects . They can protect the heart from damage, especially in conditions like heart attacks and strokes.

Neurological Disorders Treatment

Isothiocyanates have the potential to treat neurological disorders . They can protect neurons from damage, which is beneficial in conditions like Alzheimer’s and Parkinson’s disease.

Wirkmechanismus

Target of Action

4-Phenylazophenyl isothiocyanate has been instrumental in the study of protein and peptide structures and functions . It has been used in the exploration of material properties, such as polymers and nanomaterials . Isothiocyanates, the class of compounds to which 4-Phenylazophenyl isothiocyanate belongs, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

It is believed that the isothiocyanate group present in 4-phenylazophenyl isothiocyanate is primarily responsible for its high reactivity . Isothiocyanates have been shown to inhibit the activation of Akt, a protein kinase involved in cell survival signaling .

Biochemical Pathways

Isothiocyanates are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

Isothiocyanates are generally known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells .

Action Environment

The action of 4-Phenylazophenyl isothiocyanate can be influenced by environmental factors. For instance, the silica surface modified with 4-Phenylazophenyl isothiocyanate showed a contact angle of 72.1° . This suggests that the compound’s action can be influenced by the physical and chemical properties of the environment in which it is applied.

Eigenschaften

IUPAC Name |

(4-isothiocyanatophenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3S/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXNMMXJFVCQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40877379 | |

| Record name | 4-ISOTHIOCYANOAZOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7612-96-6 | |

| Record name | 1-(4-Isothiocyanatophenyl)-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7612-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOTHIOCYANOAZOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7612-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

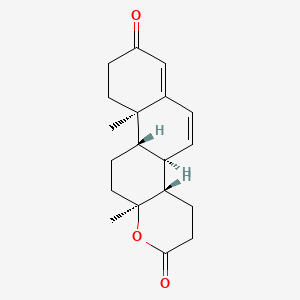

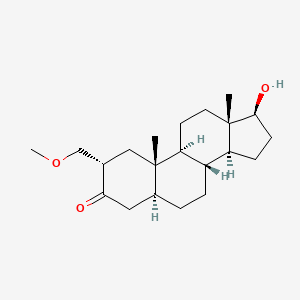

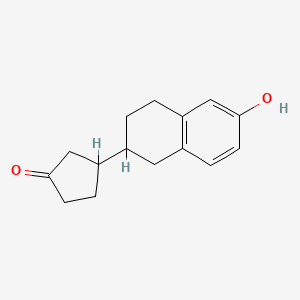

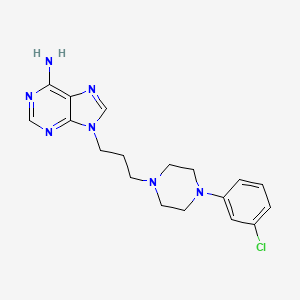

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does p-phenylazophenyl isothiocyanate contribute to determining the amino acid sequence of proteins?

A1: p-Phenylazophenyl isothiocyanate is a reagent used in Edman degradation, a technique for sequencing amino acids in a peptide chain. [, ] It reacts with the N-terminal amino acid of a peptide or protein, forming a phenylthiocarbamoyl derivative. Subsequent treatment with acid cleaves the labeled amino acid without disrupting the rest of the peptide chain. This process, repeated sequentially, allows for the identification of each amino acid from the N-terminus. [, ]

Q2: The research mentions using both phenyl isothiocyanate and p-phenylazophenyl isothiocyanate for sequencing buffalo αS1-casein. What is the advantage of using p-phenylazophenyl isothiocyanate in this context?

A2: While both compounds are used in Edman degradation, p-phenylazophenyl isothiocyanate offers enhanced sensitivity due to its chromophore, the p-phenylazophenyl group. This chromophore allows for easier detection of the released amino acid derivatives using spectroscopic methods like UV-Vis spectrophotometry. [] This increased sensitivity is particularly helpful when working with limited sample quantities, as in the case of characterizing proteins from less common sources like buffalo milk. [] "First Fifteen Amino Acid Residues in Buffalo αS1-Casein from the N-Terminal End" (https://www.semanticscholar.org/paper/daae671e56ff865b11f463cf80e3c30b183f6409) [] "First fifteen amino acid residues in buffalo alpha S 1-casein from the N-terminal end." (https://www.semanticscholar.org/paper/c56787db1b784a5ceba57d3b46854860b3e534cf)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (15S,17R)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1198338.png)

![5-O-[(4R)-5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1198346.png)